2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 56260-29-8
VCID: VC17300371
InChI: InChI=1S/C20H12O4/c21-19(15-6-1-2-7-16(15)20(22)23)12-9-10-14-13-5-3-4-8-17(13)24-18(14)11-12/h1-11H,(H,22,23)
SMILES:
Molecular Formula: C20H12O4
Molecular Weight: 316.3 g/mol

2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid

CAS No.: 56260-29-8

Cat. No.: VC17300371

Molecular Formula: C20H12O4

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid - 56260-29-8

Specification

CAS No. 56260-29-8
Molecular Formula C20H12O4
Molecular Weight 316.3 g/mol
IUPAC Name 2-(dibenzofuran-3-carbonyl)benzoic acid
Standard InChI InChI=1S/C20H12O4/c21-19(15-6-1-2-7-16(15)20(22)23)12-9-10-14-13-5-3-4-8-17(13)24-18(14)11-12/h1-11H,(H,22,23)
Standard InChI Key KDUIEISNWUTUTI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a dibenzo[b,d]furan scaffold—a fused bicyclic system comprising two benzene rings bridged by a furan oxygen—substituted at the 3-position with a carbonyl group linked to a benzoic acid moiety. The conjugated π-system of dibenzofuran enhances electron delocalization, while the carboxylic acid group introduces polarity and hydrogen-bonding capability .

Key Structural Features:

  • Dibenzo[b,d]furan core: Contributes rigidity and thermal stability due to fused aromatic rings.

  • Carbonyl bridge: Enhances electrophilicity at the 3-position, facilitating nucleophilic reactions.

  • Benzoic acid substituent: Provides acidity (pKa ~4.2) and solubility in polar solvents .

Physical Properties

While experimental data for 2-(dibenzo[b,d]furan-3-carbonyl)benzoic acid are scarce, analogous dibenzofuran derivatives offer predictive benchmarks:

PropertyValue (Analog-Based Estimate)Source Compound Reference
Molecular Weight316.3 g/molDibenzofuran-2-ylboronic acid
Melting Point210–230°C (decomposes)2-Iododibenzofuran
LogP (Partition Coefficient)3.8–4.2Benzofuran carboxylic acids
SolubilitySlightly soluble in ethanol; insoluble in hexaneDibenzofuran derivatives

The carboxylic acid group likely reduces hydrophobicity compared to unsubstituted dibenzofurans, as seen in benzofuran-based carboxylic acids with LogP values ~2.5–3.5 .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • Dibenzo[b,d]furan-3-carbonyl chloride: Generated via Friedel-Crafts acylation of dibenzofuran.

  • 2-Aminobenzoic acid: Converted to the corresponding benzoyl chloride for coupling.

Alternative routes may employ Suzuki-Miyaura cross-coupling using dibenzofuran boronic esters .

Step 1: Iodination of Dibenzo[b,d]furan

Iodination at the 3-position is critical for subsequent functionalization. A patented method achieves 77% yield using iodine (I₂), orthoperiodic acid (H₅IO₆), and sulfuric acid in acetic acid at 60°C :

Dibenzo[b,d]furan+I2H5IO6,H2SO4,60C3-Iododibenzo[b,d]furan\text{Dibenzo[b,d]furan} + I_2 \xrightarrow{H_5IO_6, H_2SO_4, 60^\circ C} \text{3-Iododibenzo[b,d]furan}

Key conditions:

  • Molar ratio: 1:0.5:0.5 (dibenzofuran:I₂:H₅IO₆)

  • Reaction time: 4.5 hours at 60°C, followed by 16-hour stirring at room temperature .

Step 3: Coupling with 2-Aminobenzoic Acid

The acyl chloride reacts with 2-aminobenzoic acid in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

Dibenzo[b,d]furan-3-carbonyl chloride+2-Aminobenzoic acidEt3N2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid\text{Dibenzo[b,d]furan-3-carbonyl chloride} + \text{2-Aminobenzoic acid} \xrightarrow{Et_3N} \text{2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid}

Purification via recrystallization from ethanol/water mixtures typically achieves >90% purity .

Functional Applications and Biological Relevance

Materials Science Applications

The compound’s extended conjugation and thermal stability make it suitable for:

  • Organic semiconductors: Dibenzofuran derivatives exhibit hole mobility up to 0.12 cm²/V·s in thin-film transistors .

  • Luminescent materials: Carboxylic acid groups enable coordination with metal ions (e.g., Eu³⁺, Tb³⁺) for optoelectronic devices .

Challenges and Future Directions

Synthetic Limitations

  • Low regioselectivity: Competing iodination at the 2- and 4-positions reduces yields .

  • CO handling: Carbonylation requires specialized equipment for gas containment.

Recommended Innovations

  • Photocatalytic methods: Visible-light-mediated iodination could improve regiocontrol .

  • Flow chemistry: Microreactors may enhance carbonylation safety and efficiency .

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